molecular formula C25H25Cl2N3O4 B12480472 Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12480472
M. Wt: 502.4 g/mol
InChI Key: RJBLPOMXXRBNEE-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with the benzoate moiety: This can be done using esterification reactions.

    Attachment of the piperazine ring: This step usually involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: This can result in the formation of reduced aromatic or heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced aromatic compounds.

Scientific Research Applications

Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25Cl2N3O4

Molecular Weight

502.4 g/mol

IUPAC Name

methyl 3-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C25H25Cl2N3O4/c1-3-29-10-12-30(13-11-29)21-7-4-16(25(32)33-2)14-20(21)28-24(31)23-9-8-22(34-23)18-15-17(26)5-6-19(18)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,28,31)

InChI Key

RJBLPOMXXRBNEE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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